molecular formula C40H50N5O7P B12379007 N-DMTr-morpholino-T-5'-O-phosphoramidite

N-DMTr-morpholino-T-5'-O-phosphoramidite

Cat. No.: B12379007
M. Wt: 743.8 g/mol
InChI Key: FCMMGXLSEVKFCM-KKAJOCKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-DMTr-morpholino-T-5’-O-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are essential for various applications, including therapeutic agents, diagnostic tools, and research reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DMTr-morpholino-T-5’-O-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection of the hydroxyl groups, followed by the introduction of the morpholino group. The final step involves the addition of the phosphoramidite group. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMTr) to protect the hydroxyl groups during the synthesis .

Industrial Production Methods

In an industrial setting, the production of N-DMTr-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-DMTr-morpholino-T-5’-O-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with altered backbone structures, which can enhance their stability and binding affinity to target nucleic acids .

Scientific Research Applications

N-DMTr-morpholino-T-5’-O-phosphoramidite has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-DMTr-morpholino-T-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, resulting in the formation of a stable phosphodiester bond. The modified oligonucleotides can bind to complementary nucleic acid sequences, inhibiting their function or facilitating their detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DMTr-morpholino-T-5’-O-phosphoramidite is unique due to its specific morpholino modification, which enhances the stability and binding affinity of the resulting oligonucleotides. This makes it particularly useful for applications requiring high specificity and stability, such as therapeutic oligonucleotides and diagnostic tools .

Properties

Molecular Formula

C40H50N5O7P

Molecular Weight

743.8 g/mol

IUPAC Name

3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H50N5O7P/c1-28(2)45(29(3)4)53(50-23-11-22-41)51-27-36-25-43(26-37(52-36)44-24-30(5)38(46)42-39(44)47)40(31-12-9-8-10-13-31,32-14-18-34(48-6)19-15-32)33-16-20-35(49-7)21-17-33/h8-10,12-21,24,28-29,36-37H,11,23,25-27H2,1-7H3,(H,42,46,47)/t36-,37+,53?/m0/s1

InChI Key

FCMMGXLSEVKFCM-KKAJOCKXSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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